molecular formula C20H20BrNO4 B13136287 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione CAS No. 60568-88-9

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13136287
CAS No.: 60568-88-9
M. Wt: 418.3 g/mol
InChI Key: JENGXWAMIACLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative designed for advanced chemical and pharmaceutical research. This compound integrates key functional groups—a hydroxy and an amino electron-donating pair and a flexible 6-bromohexyloxy chain—that make it a valuable intermediate for developing novel bioactive molecules. Its core structure is closely related to known anthraquinone-based scaffolds investigated for their pronounced biological activities . The primary research value of this compound lies in its potential as an anticancer agent. Substituted 1-hydroxyanthracene-9,10-diones have demonstrated significant cytotoxicity against various human cancer cell lines, including glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231), with efficacy comparable to reference drugs like doxorubicin . The mechanism of action for this class of compounds is often attributed to the intercalation into DNA and inhibition of topoisomerase II enzyme function, a established pathway for anthracenedione drugs that leads to the disruption of DNA replication and induction of apoptosis . The reactive bromoalkyl side chain provides a versatile handle for further synthetic modification, such as in the preparation of molecular conjugates or in structure-activity relationship (SAR) studies aimed at optimizing binding affinity and therapeutic potency . This product is intended for research purposes only, specifically for use in chemical synthesis, biochemical screening, and investigative oncology studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60568-88-9

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

1-amino-2-(6-bromohexoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20BrNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2

InChI Key

JENGXWAMIACLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCBr)N

Origin of Product

United States

Preparation Methods

Bromination of 1-Aminoanthraquinone

  • Starting Material: 1-aminoanthraquinone
  • Reagents: Bromine (1 mol equivalent), glacial acetic acid
  • Conditions: The reaction is carried out by treating 1-aminoanthraquinone with bromine in glacial acetic acid, typically at moderate temperatures (50–90 °C) in a pressure vessel to ensure controlled bromination.
  • Outcome: Monobromination occurs selectively at the 2-position to yield 1-amino-2-bromoanthraquinone. Overbromination to dibromo derivatives is minimized by controlling bromine equivalents and reaction time.

Hydroxylation to 1-Amino-2-bromo-4-hydroxyanthraquinone

  • Reagents: Concentrated sulfuric acid (90–100%), boric acid, sometimes oleum (20%)
  • Conditions: The monobromo intermediate is heated in concentrated sulfuric acid in the presence of boric acid at temperatures ranging from 70 °C to 115 °C for several hours (up to 6 hours). The presence of boric acid facilitates selective hydroxylation at the 4-position.
  • Process: After bromination, boric acid and oleum are cautiously added to the reaction mixture, which is then heated in stages to complete the hydroxylation. Excess bromine is removed by vacuum distillation.
  • Yield: High yields (~89.5%) of 1-amino-2-bromo-4-hydroxyanthraquinone with high purity (less than 0.5% impurities) are obtained after filtration and washing.
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Bromination Bromine, glacial acetic acid 50–90 4 hours total - Monobromination at 2-position
Hydroxylation Concentrated H2SO4, boric acid, oleum 70–115 6 hours 89.5 Selective 4-hydroxylation
Workup Vacuum distillation, water quench, filtration Ambient 2 hours - Removal of excess bromine, purification

Introduction of the 6-Bromohexyl Ether Side Chain

The defining feature of this compound is the 6-bromohexyl ether substituent at the 2-position oxygen. This is typically introduced via nucleophilic substitution or etherification reactions on the hydroxyanthraquinone intermediate.

Alkylation of the Hydroxy Group

  • Starting Material: 1-amino-2-bromo-4-hydroxyanthraquinone
  • Reagents: 6-bromohexyl halide (e.g., 6-bromohexyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions: The hydroxy group at the 4-position or the amino group is selectively alkylated by reacting with 6-bromohexyl halide under reflux or elevated temperature (60–100 °C) for several hours.
  • Mechanism: The phenolic hydroxy group acts as a nucleophile, displacing the halide on the 6-bromohexyl chain, forming the ether linkage. The bromo group on the hexyl chain remains intact for further functionalization or reactivity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography to isolate the target compound.
  • Characterization is performed using melting point determination, IR spectroscopy (to confirm ether and amino groups), NMR (1H and 13C), and mass spectrometry to confirm molecular weight and structure.

Alternative Synthetic Routes and Catalytic Amination

Research literature also describes alternative methods for synthesizing aminoanthraquinone derivatives via catalytic amination and functional group transformations:

  • Aminoanthraquinones can be synthesized by treating hydroxylated anthraquinones with amines in the presence of catalysts such as iodobenzenediacetate [PhI(OAc)2], which facilitates amination at specific positions under mild conditions.
  • Methylation and acylation steps can precede amination to protect or activate certain positions on the anthraquinone ring, enhancing selectivity and yield.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Monobromination 1-Aminoanthraquinone Bromine, glacial acetic acid, 50–90 °C 1-Amino-2-bromoanthraquinone High Controlled bromination to avoid dibromo product
2 Hydroxylation 1-Amino-2-bromoanthraquinone Conc. H2SO4, boric acid, oleum, 70–115 °C 1-Amino-2-bromo-4-hydroxyanthraquinone ~89.5 Boric acid promotes selective 4-hydroxylation
3 Etherification (Alkylation) 1-Amino-2-bromo-4-hydroxyanthraquinone 6-Bromohexyl halide, base, DMF/DMSO, 60–100 °C This compound Moderate to High Formation of bromohexyl ether side chain

Research Findings and Practical Considerations

  • The use of boric acid in concentrated sulfuric acid is critical for selective hydroxylation without over-oxidation or side reactions.
  • Temperature control during bromination and hydroxylation steps ensures high purity and yield of intermediates.
  • The alkylation step requires careful choice of base and solvent to avoid side reactions such as elimination or multiple substitutions.
  • The final compound’s stability is influenced by the bromoalkyl side chain, which can be used for further derivatization or conjugation in dye or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The bromine atom in the hexyl chain can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hexyl ethers depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

1-Amino-2,4-dibromoanthracene-9,10-dione (CAS 81-49-2)

  • Key Differences: Lacks the hydroxy and bromohexyloxy groups; instead, it has bromine atoms directly attached to the anthraquinone ring.
  • Implications : Increased electrophilicity due to bromine substituents enhances reactivity in substitution reactions but reduces solubility compared to the target compound .

1-((4-Aminophenyl)amino)-4-hydroxyanthracene-9,10-dione (Amino-A)

  • Key Differences: Features an aminophenylamino group instead of the bromohexyloxy chain.
  • The absence of a long alkyl chain reduces lipophilicity .

1-Amino-4-[(4-chlorophenyl)amino]anthracene-9,10-dione (CAS 54946-79-1)

  • Key Differences: Substituted with a chlorophenylamino group.

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione (CAS 61734-59-6)

  • Key Differences: Contains ethylamino and hydroxyethylamino groups.
  • Implications: Improved water solubility due to polar hydroxyethylamino substituents but reduced membrane permeability compared to the hydrophobic bromohexyloxy group .

1,4-Bis(4-bromobenzyl)oxy)anthracene-9,10-dione

  • Key Differences : Bulky bromobenzyloxy substituents at positions 1 and 4.
  • Implications: Demonstrates strong xanthine oxidase inhibition (IC₅₀ < 10 µM), suggesting that bulky substituents enhance enzyme interaction.

Key Research Findings

Biological Potential: Anthraquinones with long alkyl chains (e.g., bromohexyloxy) show promise in enzyme inhibition due to hydrophobic interactions, as seen in xanthine oxidase inhibitors .

Dye Applications: Amino- and hydroxy-substituted anthraquinones are precursors for reactive disperse dyes, as demonstrated in the synthesis of DHP-A ().

Solubility Challenges: Compounds like 1,4-diamino-2-butoxy-6-chloroanthracene-9,10-dione () highlight the trade-off between lipophilicity and aqueous solubility, a consideration for drug design .

Biological Activity

1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione, also known by its CAS number 116-82-5, is a synthetic compound belonging to the anthraquinone family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

The molecular formula for this compound is C14H8BrNO3C_{14}H_{8}BrNO_{3} with a molecular weight of 318.12 g/mol. The compound features a brominated hexyl ether substituent which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of anthraquinones has been widely studied, particularly their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

A study highlighted that anthraquinones with aryl substituents demonstrated potent antitumor activity comparable to doxorubicin against human glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231) cell lines . The mechanism of action appears to involve intercalation into DNA and inhibition of topoisomerase activity, leading to apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects include:

  • DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting normal replication and transcription processes.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, leading to apoptosis .

Case Studies

Several studies have documented the effects of related anthraquinones on cancer cell lines:

  • Study on Glioblastoma Cells : A series of experiments demonstrated that 1-hydroxyanthraquinones induced significant cytotoxicity in glioblastoma cells with selectivity towards SNB-19 cells. The compounds were more effective than doxorubicin at certain concentrations .
  • Apoptosis Induction : In a study involving K562 leukemia cells treated with emodin (an anthraquinone), researchers observed a significant decrease in cell viability and an increase in apoptotic markers such as Bax and caspases .

Data Table: Biological Activity Summary

CompoundCell LineIC50 (μM)Mechanism of ActionReference
This compoundSNB-19TBDDNA intercalation, Topoisomerase inhibition
EmodinK562100Apoptosis via Bcl-2/Bax modulation
DoxorubicinDU-145TBDTopoisomerase II inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.